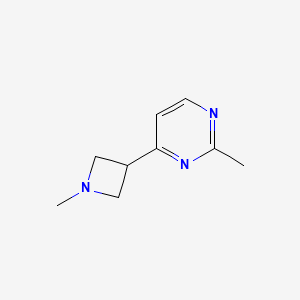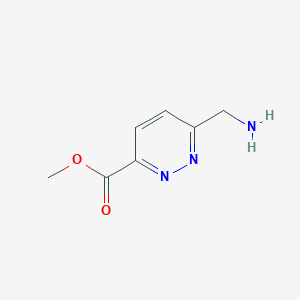
2-Formyl-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like 2-Formyl-1H-indole-4-carbonitrile valuable for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1H-indole-4-carbonitrile typically involves the reaction of 1H-indole-4-carbonitrile with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 1H-indole-4-carbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Formyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Carboxy-1H-indole-4-carbonitrile.
Reduction: 2-Hydroxymethyl-1H-indole-4-carbonitrile.
Substitution: 3-Halo-2-formyl-1H-indole-4-carbonitrile.
科学的研究の応用
2-Formyl-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Formyl-1H-indole-4-carbonitrile is primarily related to its ability to interact with biological targets through its indole nucleus and formyl group. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its biological activities.
1H-Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position, used in the synthesis of pharmaceuticals.
1H-Indole-4-carbonitrile: The parent compound of 2-Formyl-1H-indole-4-carbonitrile, lacking the formyl group.
Uniqueness: this compound is unique due to the presence of both a formyl group and a nitrile group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
2-formyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,6,12H |
InChIキー |
ACDCIPQNVZGHLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(NC2=C1)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)

![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)





![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)



![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)
